molecular formula C11H10F3NO2 B2549145 N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide CAS No. 338792-56-6

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Cat. No.: B2549145
CAS No.: 338792-56-6
M. Wt: 245.201
InChI Key: NGOBKHDGEXFVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of an allyl group, two fluorine atoms, and a fluorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2,2-difluoroacetyl chloride to form 2,2-difluoro-2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2,2-difluoroacetamide
  • 2,2-difluoro-2-(4-fluorophenoxy)acetamide
  • N-allyl-2-(4-fluorophenoxy)acetamide

Uniqueness

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide is unique due to the combination of its allyl group, difluoro substitution, and fluorophenoxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBKHDGEXFVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(OC1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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